GABA-A Receptor Agonism: 3-Aminopropane-1-sulfonate Is ~9× More Potent Than GABA and ~290× More Potent Than Taurine
In a direct head-to-head comparison using murine cerebellar granule cells in brain slices, 3-aminopropane-1-sulfonate (homotaurine, HT) evoked GABA-A receptor-mediated chloride currents with an EC₅₀ of 0.4 μM, versus 3.7 μM for GABA and 116 μM for taurine [1]. This represents a 9.25-fold greater potency than the endogenous neurotransmitter GABA and a 290-fold greater potency than its closest structural analog taurine. Both HT and taurine achieved similar maximal efficacy (comparable Eₘₐₓ), indicating that the differentiation lies in potency, not maximal response capacity.
| Evidence Dimension | GABA-A receptor functional agonism (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.4 μM (homotaurine) |
| Comparator Or Baseline | GABA EC₅₀ = 3.7 μM; Taurine EC₅₀ = 116 μM |
| Quantified Difference | ~9.3-fold more potent than GABA; ~290-fold more potent than taurine |
| Conditions | Whole-cell patch-clamp recordings from murine cerebellar granule cells in acute brain slices; GABA-A receptor-mediated currents |
Why This Matters
For researchers studying GABAergic signaling, 3-aminopropane-1-sulfonate provides a substantially more potent pharmacological tool than taurine, enabling activation of GABA-A receptors at concentrations two orders of magnitude lower, which reduces off-target effects and is critical for dose-response experimental designs.
- [1] Pratap M, Uusi-Oukari M, Lipshutz GS, Wallner M. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions. Front. Pharmacol. 2023;14:1271203. DOI: 10.3389/fphar.2023.1271203 View Source
